Desaturase-1 (Des1) Off-Target Inhibition: SKI II vs. PF-543
SKI II exhibits potent, non-competitive inhibition of dihydroceramide desaturase-1 (Des1) with a Ki of 0.3 μM, whereas the SphK1-selective inhibitor PF-543 shows no Des1 inhibitory activity under identical assay conditions [1]. In intact cells, SKI II treatment provokes marked accumulation of dihydroceramides (dhCers) and their metabolites, while PF-543 does not [1]. Both compounds reduce S1P to nearly undetectable levels, but only SKI II induces G0/G1 cell cycle arrest and autophagy [1].
| Evidence Dimension | Des1 inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.3 μM (non-competitive) |
| Comparator Or Baseline | PF-543: No detectable Des1 inhibition |
| Quantified Difference | Qualitative difference: SKI II inhibits Des1; PF-543 does not |
| Conditions | Recombinant Des1 enzyme assay; intact cell studies in human cell lines |
Why This Matters
Researchers requiring sphingolipidomic profiling that distinguishes SphK-mediated S1P reduction from Des1-mediated dhCer accumulation must use SKI II, as PF-543 cannot recapitulate the dhCer elevation phenotype.
- [1] Cingolani F, Casasampere M, Sanllehí P, Casas J, Bujons J, Fabrias G. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II. J Lipid Res. 2014;55(8):1711-1720. doi:10.1194/jlr.M049619 View Source
